9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Overview
Description
9-(3-Morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines This compound is characterized by its unique structure, which includes a morpholinopropyl group, a phenyl group, and a dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one core
Preparation Methods
The synthesis of 9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves a multi-step process. One common synthetic route includes the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source . This method allows for the efficient formation of the oxazine ring structure. Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
9-(3-Morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may have therapeutic potential due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one include other chromeno[8,7-e][1,3]oxazine derivatives and morpholine-based compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example, 3-morpholinopropylamine and other morpholine derivatives have been studied for their potential as corrosion inhibitors and bioactive molecules . The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Biological Activity
The compound 9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a member of the oxazine class of heterocycles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate morpholinopropyl and phenyl groups into the chromeno structure. The general synthetic route includes:
- Formation of the chromeno scaffold : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the morpholinopropyl group : Achieved via nucleophilic substitution or coupling reactions.
- Final modifications : To achieve the desired oxazine structure and ensure optimal biological activity.
Antiviral and Antifungal Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral and antifungal activities. For instance:
- Antiviral Activity : Molecular docking studies suggest that oxazinyl flavonoids can inhibit viral assembly by interacting with viral proteins. This interaction disrupts critical processes in viral replication.
- Antifungal Activity : Similar compounds have shown effectiveness against various fungal strains, including Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like fluconazole.
The proposed mechanisms of action for the biological activity of this compound include:
- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in fungal sterol biosynthesis, such as lanosterol 14α-demethylase.
- Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into fungal cell membranes, leading to increased permeability and cell death.
Case Studies
-
Study on Antifungal Activity :
- A series of derivatives were synthesized and tested against Candida species.
- The most potent derivative exhibited an MIC value of 0.5 μg/mL against C. albicans, demonstrating a significant improvement over previously known antifungal agents.
-
In Silico Studies :
- Molecular docking studies revealed that the compound binds effectively to the active site of target enzymes involved in fungal metabolism.
- The docking scores indicated a high affinity for enzyme targets, correlating well with in vitro activity.
Structure-Activity Relationship (SAR)
Research has shown that modifications to the phenyl and morpholinopropyl moieties significantly influence biological activity. Key findings include:
Modification | Effect on Activity |
---|---|
Electron-withdrawing groups (e.g., halogens) | Enhanced antifungal activity |
Alkyl substitutions on morpholine | Improved solubility and bioavailability |
ADME Properties
The pharmacokinetic profile indicates favorable absorption, distribution, metabolism, and excretion (ADME) characteristics for this compound:
Parameter | Value |
---|---|
Absorption | High |
Distribution | Tissue-specific |
Metabolism | Hepatic |
Excretion | Renal |
Properties
IUPAC Name |
9-(3-morpholin-4-ylpropyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c27-23-19-7-8-22-20(24(19)29-16-21(23)18-5-2-1-3-6-18)15-26(17-30-22)10-4-9-25-11-13-28-14-12-25/h1-3,5-8,16H,4,9-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKKEKUAQUMNAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.